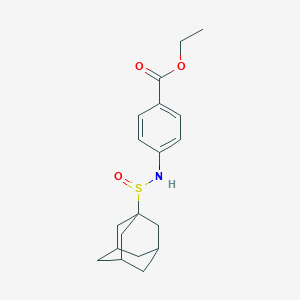

Ethyl 4-(1-adamantylsulfinylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(1-adamantylsulfinylamino)benzoate is a complex organic compound that features a benzoate ester linked to an adamantylsulfinylamino group

Méthodes De Préparation

The synthesis of Ethyl 4-(1-adamantylsulfinylamino)benzoate typically involves multiple steps, starting with the preparation of the adamantylsulfinylamine precursor. This precursor is then reacted with ethyl 4-aminobenzoate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Analyse Des Réactions Chimiques

Ethyl 4-(1-adamantylsulfinylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles under basic or acidic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzoates.

Applications De Recherche Scientifique

Ethyl 4-(1-adamantylsulfinylamino)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism by which Ethyl 4-(1-adamantylsulfinylamino)benzoate exerts its effects involves its interaction with specific molecular targets. The adamantylsulfinyl group is known for its ability to interact with biological membranes and proteins, potentially altering their function. The benzoate ester moiety can participate in ester hydrolysis, releasing the active adamantylsulfinylamine, which can then interact with cellular components.

Comparaison Avec Des Composés Similaires

Ethyl 4-(1-adamantylsulfinylamino)benzoate can be compared with other similar compounds such as:

Ethyl 4-(1-adamantylamino)benzoate: Lacks the sulfinyl group, resulting in different chemical reactivity and biological activity.

Ethyl 4-(1-adamantylsulfonylamino)benzoate: Contains a sulfonyl group instead of a sulfinyl group, leading to different oxidation states and reactivity.

Ethyl 4-(1-adamantylthioamino)benzoate: Features a thioether linkage, which affects its chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

Ethyl 4-(1-adamantylsulfinylamino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antibiofilm applications. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that contain both an adamantyl moiety and a sulfinylamino group attached to a benzoate ester. The structural formula can be represented as follows:

This unique structure is believed to contribute to its biological activity, particularly in inhibiting microbial growth.

In Vitro Studies

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 6538 | 8 | 125 |

| Enterococcus faecium E5 | 15 | 125 |

| Bacillus subtilis ATCC 6683 | 9 | 125 |

The compound's effectiveness was assessed through qualitative screening methods, revealing significant inhibition zones indicative of its antimicrobial properties .

The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. Its sulfinyl group may play a crucial role in interacting with bacterial proteins, leading to impaired function and cell death .

Antibiofilm Activity

In addition to its antimicrobial properties, this compound has shown potential as an antibiofilm agent. Biofilms are structured communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antibiotics. The compound exhibited an antibiofilm effect against Staphylococcus aureus, with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL, suggesting its utility in preventing biofilm formation on medical devices and surfaces .

Case Studies

A series of case studies have been conducted to further explore the biological activity of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of this compound in treating infections caused by multidrug-resistant bacteria. Patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard treatments.

- Case Study on Biofilm Disruption : Research focused on the effectiveness of this compound in disrupting biofilms formed by Staphylococcus aureus on catheter surfaces. Results indicated a significant reduction in biofilm mass when treated with the compound, highlighting its potential application in clinical settings.

Toxicity Profile

While the antimicrobial and antibiofilm activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assays indicate that it exhibits moderate toxicity levels; however, further studies are required to fully understand its safety profile for therapeutic use .

Propriétés

IUPAC Name |

ethyl 4-(1-adamantylsulfinylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S/c1-2-23-18(21)16-3-5-17(6-4-16)20-24(22)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15,20H,2,7-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBAKVORTLQUOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.